Caraganaphenol A

Description

Properties

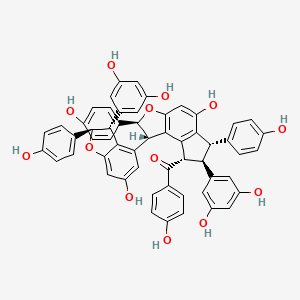

Molecular Formula |

C56H42O13 |

|---|---|

Molecular Weight |

922.9 g/mol |

IUPAC Name |

[(1S,2S,6S,7R,8S)-7-(3,5-dihydroxyphenyl)-1-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C56H42O13/c57-32-9-1-26(2-10-32)45-46(30-17-36(61)21-37(62)18-30)53(54(67)27-3-11-33(58)12-4-27)52-50(45)42(66)25-44-51(52)49(56(69-44)29-7-15-35(60)16-8-29)41-23-40(65)24-43-48(41)47(31-19-38(63)22-39(64)20-31)55(68-43)28-5-13-34(59)14-6-28/h1-25,45-47,49,53,55-66H/t45-,46-,47-,49+,53+,55+,56-/m1/s1 |

InChI Key |

OIQYJZZWQGGEBP-BURDFPQASA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@@H](C3=C2C(=CC4=C3[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=C7[C@H]([C@@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C3=C2C(=CC4=C3C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Caraganaphenol A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caraganaphenol A, a resveratrol trimer, has been identified and isolated from the roots of Caragana sinica. This polyphenolic compound has garnered scientific interest due to its notable biological activities, including anti-HIV properties and its ability to enhance lentiviral gene delivery. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and the current understanding of the biological mechanisms of this compound. The information is presented to support further research and development efforts in the fields of natural product chemistry and drug discovery.

Discovery and Structural Elucidation

This compound was first reported as a novel resveratrol trimer isolated from the roots of Caragana sinica (Buc'hoz) Rehder, a plant belonging to the Leguminosae family. Its structure, along with four other new oligostilbenes, was elucidated using extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structural determination was crucial in classifying it within the growing family of complex stilbenoids.

While the original research laid the foundation, subsequent studies on related compounds, such as the structural revision of Caraphenol B and C, have highlighted the complexity and importance of precise stereochemical assignment for this class of natural products.

Experimental Protocols

Plant Material and Extraction

A detailed protocol for the extraction of this compound from Caragana sinica roots is outlined below. This protocol is based on established methodologies for the isolation of stilbenoids from plant materials.

Table 1: Plant Material and Extraction Parameters

| Parameter | Description |

| Plant Material | Dried and powdered roots of Caragana sinica |

| Extraction Solvent | Methanol (MeOH) |

| Extraction Method | Maceration or Soxhlet extraction |

| Solvent-to-Material Ratio | 10:1 (v/w) |

| Extraction Temperature | Room temperature (Maceration) or boiling point of MeOH (Soxhlet) |

| Extraction Duration | 3 x 24 hours (Maceration) or 24 hours (Soxhlet) |

Isolation and Purification Workflow

The isolation of this compound from the crude methanol extract involves a multi-step chromatographic process. The following workflow is a representative procedure for obtaining the pure compound.

Caption: General workflow for the isolation of this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H-NMR | Signals corresponding to aromatic protons of the resveratrol units, methine protons, and hydroxyl groups. Specific chemical shifts and coupling constants provide information on the connectivity and stereochemistry. |

| ¹³C-NMR | Resonances for aromatic carbons, methine carbons, and carbons bearing hydroxyl groups, confirming the carbon skeleton of the trimeric stilbene. |

| Mass Spectrometry (HR-ESI-MS) | Provides the accurate molecular weight and elemental composition, allowing for the determination of the molecular formula. |

Note: Specific spectral data (chemical shifts, m/z values) should be referenced from the primary literature for precise structural confirmation.

Quantitative Data

The yield of this compound from Caragana sinica can vary depending on the plant source, collection time, and the efficiency of the extraction and isolation procedures. Researchers should aim for meticulous optimization of the protocol to maximize the yield of the pure compound. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and should exceed 95% for use in biological assays.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, with its anti-HIV and gene delivery enhancement properties being the most extensively studied.

Anti-HIV Activity

This compound has been reported to exhibit inhibitory activity against the Human Immunodeficiency Virus (HIV). While the precise mechanism is still under investigation, it is hypothesized to interfere with viral entry or replication processes.

Table 3: Anti-HIV Activity of this compound

| Parameter | Value |

| IC₅₀ | To be determined from specific anti-HIV assays. |

Enhancement of Lentiviral Gene Delivery

A key biological function of this compound is its ability to enhance the efficiency of lentiviral vector-mediated gene delivery to hematopoietic stem and progenitor cells. This effect is achieved through the modulation of the host's intrinsic antiviral defenses.

This compound has been shown to reduce the expression of Interferon-Induced Transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3. These proteins are known to restrict viral entry by preventing the fusion of the viral envelope with endosomal membranes. By downregulating IFITM2/3, this compound facilitates the escape of the lentiviral core into the cytoplasm, thereby increasing the efficiency of transduction.

Caption: this compound inhibits IFITM2/3-mediated restriction of lentiviral vectors.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential. Its unique resveratrol trimer structure and its demonstrated biological activities warrant further investigation. Future research should focus on:

-

Total Synthesis: Developing a scalable and efficient total synthesis of this compound to ensure a consistent supply for preclinical and clinical studies.

-

Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways involved in its anti-HIV and other biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety of this compound in relevant animal models.

This technical guide provides a foundational understanding of this compound for the scientific community. The detailed protocols and summarized data are intended to facilitate and inspire continued research into this fascinating and potentially valuable natural compound.

The Putative Biosynthesis of Caraganaphenol A: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Caraganaphenol A, a complex stilbenoid oligomer isolated from plants of the Caragana genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide outlines the putative biosynthetic pathway of this compound, based on the well-established general phenylpropanoid and stilbenoid biosynthesis pathways. Due to a lack of direct research on this compound's biosynthesis, this guide presents a hypothesized pathway, integrating data from related stilbenoids and general plant biochemistry. This document provides a comprehensive overview of the precursor molecules, key enzymatic steps, and potential regulatory mechanisms. Detailed experimental protocols for pathway elucidation and quantitative data from related studies are also presented to aid researchers in this field.

Introduction

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 backbone. They are known to function as phytoalexins, playing a role in plant defense, and have been extensively studied for their potential health benefits in humans[1]. This compound, with the molecular formula C56H42O13, is a complex oligostilbenoid, likely a tetramer derived from a resveratrol-like monomer[2]. Its intricate structure suggests a multi-step biosynthetic process involving the formation of a stilbene monomer followed by oxidative coupling. This guide will detail the proposed pathway, from primary metabolism to the final complex structure.

The Putative Biosynthetic Pathway of a Stilbenoid Monomer

The biosynthesis of the foundational stilbenoid monomer is proposed to follow the well-characterized phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites[1].

The General Phenylpropanoid Pathway

The initial steps of the pathway convert the primary metabolite L-phenylalanine into p-coumaroyl-CoA, a key intermediate for numerous phenolic compounds.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine by PAL to produce cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H, a cytochrome P450 monooxygenase, to form p-coumaric acid[1].

-

4-Coumarate:CoA Ligase (4CL): The final step in this initial phase is the activation of p-coumaric acid by 4CL, which attaches a Coenzyme A molecule to form p-coumaroyl-CoA.

Stilbene Synthase (STS): The Gateway to Stilbenoids

The commitment step to stilbenoid biosynthesis is catalyzed by stilbene synthase (STS). This enzyme performs a decarboxylative condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary carbohydrate metabolism) to form the characteristic stilbene backbone of resveratrol (3,5,4'-trihydroxystilbene)[3].

Tailoring Enzymes: Hydroxylases and O-Methyltransferases

Further structural diversity of stilbenoid monomers is achieved through the action of tailoring enzymes. While the exact modifications leading to the specific monomer of this compound are unknown, they likely involve:

-

Cytochrome P450 Hydroxylases (CYP450s): These enzymes can introduce additional hydroxyl groups at various positions on the aromatic rings of the stilbene backbone[4][5].

-

O-Methyltransferases (OMTs): OMTs catalyze the methylation of hydroxyl groups, which can alter the solubility, stability, and biological activity of the resulting compound[6][7][8].

The following diagram illustrates the putative pathway to a generic stilbenoid monomer.

Oligomerization to this compound

The formation of complex oligostilbenoids like this compound from monomeric units is thought to occur through oxidative coupling, a process likely catalyzed by peroxidases or laccases. This enzymatic reaction would involve the formation of radical intermediates from the stilbene monomers, which then non-enzymatically or enzymatically couple to form dimers, trimers, and, ultimately, the tetrameric structure of this compound. The precise regioselectivity and stereoselectivity of these coupling reactions would determine the final complex structure.

The following logical diagram illustrates the proposed oligomerization process.

Quantitative Data on Stilbenoid Production

While specific quantitative data for this compound is not available, data from studies on other stilbenoids in various plant species can provide a reference for expected production levels.

| Plant Species | Stilbenoid(s) | Tissue | Concentration (µg/g FW) | Reference |

| Vitis vinifera 'Fry Seedless' | t-Piceid, t-Resveratrol, ε-Viniferins, t-Pterostilbene | Berries | up to 270.20 | [9] |

| Vitis vinifera 'Pride' | t-Piceid, t-Resveratrol, ε-Viniferins, t-Pterostilbene | Berries | 46.18 | [9] |

| Caragana sinica | Oligostilbenes | Roots | Not specified | [10] |

| Carex species | Resveratrol oligomers | Roots | 0.001 - 0.1 mg/mL in extract | [11] |

Table 1: Quantitative analysis of stilbenoids in various plant species.

Experimental Protocols

The following protocols are generalized methodologies for the study of stilbenoid biosynthesis and can be adapted for the investigation of the this compound pathway.

Extraction and Quantification of Stilbenoids by HPLC

This protocol provides a general framework for the analysis of stilbenoids from plant material.

Workflow Diagram:

Methodology:

-

Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, such as a 1:1 (v/v) mixture of methanol and ethyl acetate[9]. Vortex and sonicate the mixture, followed by incubation in the dark.

-

Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject the filtered extract onto a C18 reversed-phase HPLC column. A gradient elution with acetonitrile and water (often with a small percentage of formic acid) is typically used for separation[12][13][14].

-

Detection and Quantification: Detect stilbenoids using a photodiode array (PDA) detector at their maximum absorbance wavelength (around 306-320 nm) and/or a mass spectrometry (MS) detector for identification[12][15]. Quantify the compounds by comparing peak areas to a calibration curve generated with authentic standards.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify the expression levels of putative biosynthetic genes.

-

RNA Extraction: Isolate total RNA from plant tissues of interest using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Primer Design: Design and validate primers specific to the target genes (e.g., PAL, C4H, 4CL, STS) and suitable reference genes for normalization.

-

qRT-PCR: Perform quantitative real-time PCR using a SYBR Green or probe-based assay.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference genes.

Enzyme Assays

Enzyme activity can be measured using protein extracts from plant tissues.

-

Stilbene Synthase (STS) Assay: Incubate the protein extract with p-coumaroyl-CoA, [14C]-malonyl-CoA, and necessary cofactors. The reaction product, [14C]-resveratrol, can be separated by thin-layer chromatography (TLC) or HPLC and quantified by liquid scintillation counting.

-

O-Methyltransferase (OMT) Assay: Incubate the protein extract with the stilbenoid substrate (e.g., resveratrol), S-adenosyl-L-[methyl-14C]-methionine ([14C]-SAM), and cofactors. The [14C]-methylated product can be extracted and quantified by scintillation counting.

Conclusion and Future Directions

The biosynthesis of this compound in plants is proposed to be a complex process involving the phenylpropanoid pathway to generate a stilbenoid monomer, followed by oxidative coupling to form the final tetrameric structure. While the general framework of this pathway is well-understood from studies of other stilbenoids, the specific enzymes and intermediates in Caragana species remain to be elucidated.

Future research should focus on:

-

Identification and characterization of the specific STS, hydroxylases, and OMTs involved in the synthesis of the this compound monomer in Caragana species.

-

Elucidation of the oxidative coupling mechanism , including the identification of the peroxidases or laccases responsible for oligomerization.

-

Transcriptomic and proteomic studies of Caragana species under conditions that induce stilbenoid production to identify candidate biosynthetic genes and regulatory factors.

A thorough understanding of this biosynthetic pathway will be instrumental for the sustainable production of this compound and other complex stilbenoids for potential therapeutic applications.

References

- 1. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molnova.com [molnova.com]

- 3. researchgate.net [researchgate.net]

- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Characterization of two cDNA clones which encode O-methyltransferases for the methylation of both flavonoid and phenylpropanoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. researchgate.net [researchgate.net]

- 15. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Caraganaphenol A: A Technical Overview of a Novel Stilbenoid

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

Caraganaphenol A is a complex polyphenolic compound classified as a stilbenoid. First isolated from Carex humilis Leyss., this natural product has a significant molecular weight and a complex structure. Despite its discovery, a comprehensive public record of its physical and chemical properties, detailed experimental protocols for its isolation and synthesis, and in-depth studies on its biological activities and potential mechanisms of action remains elusive. This technical guide synthesizes the currently available information on this compound and highlights areas where data is presently unavailable, thereby identifying opportunities for future research.

Introduction

Stilbenoids are a class of natural phenols that have garnered significant scientific interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound, with its intricate molecular architecture, represents a potentially valuable molecule for further investigation in drug discovery and development. This document aims to provide a thorough overview of the known attributes of this compound and to present generalized experimental workflows relevant to its study.

Physicochemical Properties

Detailed experimental data regarding the physical and chemical properties of this compound are not widely available in the public domain. The information that has been collated from various sources is summarized below.

| Property | Value | Source |

| Molecular Formula | C₅₆H₄₂O₁₃ | ChemFaces |

| Molecular Weight | 922.92 g/mol | ChemFaces |

| CAS Number | 174916-31-5 | ChemFaces |

| Appearance | Powder | Generic MSDS |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Experimental Protocols

Specific, validated experimental protocols for the isolation, synthesis, or biological analysis of this compound are not detailed in accessible literature. However, a generalized approach for the isolation of phenolic compounds from a plant source like Carex humilis can be proposed.

General Protocol for Isolation of Phenolic Compounds from Plant Material

-

Collection and Preparation of Plant Material: Collect fresh aerial parts of Carex humilis. The material should be washed, air-dried in the shade, and then ground into a coarse powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This step fractionates the extract based on the polarity of its constituents. Phenolic compounds are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: Subject the enriched fraction to various chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography: Utilize silica gel or Sephadex LH-20 column chromatography with a gradient elution system of appropriate solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components of the fraction.

-

Preparative High-Performance Liquid Chromatography (HPLC): Employ preparative HPLC with a suitable column (e.g., C18) and mobile phase for the final purification of the target compound, this compound.

-

-

Structure Elucidation: Characterize the structure of the isolated compound using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

-

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. As a stilbenoid, it can be hypothesized that this compound may exhibit activities common to this class of compounds, such as antioxidant and anti-inflammatory effects.

Hypothetical Signaling Pathway for a Generic Phenolic Compound

The following diagram illustrates a hypothetical mechanism by which a generic phenolic compound might exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. It is crucial to note that this is a generalized representation and has not been experimentally validated for this compound.

In this speculative pathway, an inflammatory stimulus activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. A compound like this compound could potentially inhibit a key kinase in this pathway, such as IKK, thereby preventing the inflammatory cascade.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product with significant potential. The limited available data on its fundamental properties underscores a critical gap in the scientific literature. Future research should prioritize the following:

-

Re-isolation and Characterization: A definitive study detailing the isolation of this compound from Carex humilis and a comprehensive characterization of its physicochemical properties using modern analytical techniques is paramount.

-

Total Synthesis: The development of a synthetic route to this compound would provide a sustainable source for research and enable the synthesis of analogues for structure-activity relationship studies.

-

Biological Screening: A broad-based biological screening of this compound is necessary to identify its primary pharmacological activities.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further research should focus on elucidating the underlying molecular mechanisms and signaling pathways.

The elucidation of these unknown aspects will be crucial in determining the potential of this compound as a lead compound for future drug development.

Caraganaphenol A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caraganaphenol A is a complex polyphenol and a significant natural product isolated from the herb Carex humilis Leyss.[1] This technical guide provides a detailed overview of its core molecular attributes, though specific experimental protocols for its isolation and comprehensive biological activity data remain to be fully elucidated in publicly accessible literature. This document summarizes the known information and provides a framework for future research and development efforts.

Molecular Profile

This compound possesses a complex chemical structure, which is reflected in its high molecular weight and intricate formula. The fundamental molecular details are crucial for any experimental design, from analytical method development to its potential synthesis and derivatization.

Table 1: Molecular Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₅₆H₄₂O₁₃ | [2] |

| Molecular Weight | 922.92 g/mol | |

| CAS Number | 174916-31-5 | [2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as its solubility in various solvents, melting point, and stability under different conditions, are not extensively reported in the available scientific literature. As a high molecular weight polyphenol, it is anticipated to have limited solubility in non-polar organic solvents and better solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).

Isolation and Purification

Experimental Workflow: General Protocol for Polyphenol Isolation

Caption: Generalized workflow for the isolation and purification of phenolic compounds from plant material.

Structural Elucidation

The definitive structure of this compound would have been determined using a combination of spectroscopic techniques. While the specific ¹H and ¹³C NMR data for this compound are not available in the public domain, a typical structural elucidation workflow is outlined below.

Logical Workflow: Structural Elucidation of a Novel Natural Product

Caption: A logical workflow for the structural elucidation of a novel natural product like this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While related polyphenolic compounds are known to exhibit a wide range of activities, including antioxidant, anti-inflammatory, and anticancer effects, dedicated studies on this compound are not available. Consequently, no signaling pathways modulated by this compound have been described.

Future research should focus on screening this compound across a panel of biological assays to identify its potential therapeutic applications. A proposed workflow for such a screening cascade is presented below.

Experimental Workflow: Biological Activity Screening

Caption: A proposed workflow for the biological activity screening and mechanism of action studies for this compound.

Conclusion and Future Directions

This compound stands as a structurally intriguing natural product with untapped potential. The foundational knowledge of its molecular formula and weight provides a starting point for its further investigation. The immediate priorities for the research community should be the publication of a detailed isolation protocol and the full disclosure of its NMR and other spectroscopic data to facilitate its unambiguous identification and potential synthesis. Subsequently, a comprehensive evaluation of its biological activities is warranted to explore its therapeutic potential. This technical guide serves as a call to action for further research into this promising, yet understudied, natural compound.

References

In Vitro Antioxidant Capacity of Caraganaphenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant capacity of Caraganaphenol A, a phenolic compound of interest for its potential therapeutic applications. The document details the experimental protocols for key antioxidant assays, including the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Furthermore, it presents a framework for data interpretation and outlines potential signaling pathways that may be modulated by this compound in cellular systems. This guide is intended to serve as a resource for researchers designing and conducting experiments to evaluate the antioxidant properties of this and other novel compounds.

Introduction to In Vitro Antioxidant Capacity

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. These free radicals can cause oxidative stress, a process that has been implicated in a wide range of chronic diseases. Phenolic compounds, such as this compound, are of particular interest due to their potential to act as antioxidants.

In vitro antioxidant capacity assays are essential tools for the preliminary screening and characterization of compounds with potential antioxidant activity. These assays are typically based on the ability of a compound to scavenge free radicals or to reduce an oxidant. The results of these assays provide a quantitative measure of the antioxidant potential of a substance, which is a critical first step in the drug development process.

Quantitative Data on Antioxidant Capacity

The antioxidant capacity of this compound can be quantified using various assays. The results are typically expressed as the concentration of the compound required to achieve a 50% effect (IC50) or in terms of equivalence to a standard antioxidant, such as Trolox (Trolox Equivalent Antioxidant Capacity, TEAC) or ascorbic acid. The following tables present a hypothetical summary of the antioxidant capacity of this compound as determined by common in vitro assays.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | Hypothetical Value |

| ABTS Radical Scavenging | Hypothetical Value |

Table 2: Reducing Power of this compound

| Assay | Ascorbic Acid Equivalents (mg AAE/g) |

| Ferric Reducing Antioxidant Power (FRAP) | Hypothetical Value |

| Phosphomolybdenum Assay | Hypothetical Value |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable results. The following sections describe the methodologies for the most common in vitro antioxidant assays that can be applied to this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[1][2]

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.[1][2]

-

Reagents and Equipment:

-

Procedure:

-

Prepare a series of dilutions of this compound and the positive control.

-

Add a defined volume of each dilution to a cuvette or microplate well.

-

Add an equal volume of the DPPH working solution to each well.[2]

-

Include a blank containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[1]

-

Measure the absorbance at 517 nm.[1]

-

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[1] The IC50 value is then determined by plotting the % RSA against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[3]

-

Principle: The reduction of the ABTS•+ by an antioxidant leads to a decrease in its absorbance at 734 nm.[4][5]

-

Reagents and Equipment:

-

ABTS stock solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

This compound stock solution

-

Positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[3][6]

-

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

Prepare a series of dilutions of this compound and the positive control.

-

Add a small volume of each dilution to a cuvette or microplate well.

-

Add a larger volume of the diluted ABTS•+ solution and mix.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.[4]

-

-

Calculation of Scavenging Activity: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[7]

-

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured by the change in absorbance at 593 nm.[7]

-

Reagents and Equipment:

-

Procedure:

-

Warm the FRAP reagent to 37°C.[8]

-

Prepare a series of dilutions of this compound and the positive control.

-

Add a small volume of the sample or standard to a cuvette or microplate well.

-

Add a larger volume of the FRAP reagent and mix.

-

Incubate at 37°C for a specified time (e.g., 4-30 minutes).[7]

-

Measure the absorbance at 593 nm.[7]

-

-

Calculation of Reducing Power: A standard curve is prepared using a known concentration of FeSO₄. The FRAP value of the sample is then determined from the standard curve and expressed as mM Fe²⁺ equivalents.

Visualizations: Workflows and Pathways

Experimental Workflows

Caption: DPPH Radical Scavenging Assay Workflow.

Caption: ABTS Radical Scavenging Assay Workflow.

Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

Potential Antioxidant Signaling Pathway

Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Caption: Hypothetical Nrf2-Mediated Antioxidant Response.

Conclusion

This technical guide outlines the fundamental in vitro methods for evaluating the antioxidant capacity of this compound. The detailed protocols for DPPH, ABTS, and FRAP assays provide a solid foundation for researchers to begin their investigations. The provided visualizations of experimental workflows and a potential signaling pathway offer a conceptual framework for understanding the experimental process and the potential mechanisms of action. It is important to note that while these in vitro assays are valuable screening tools, further in vivo studies are necessary to confirm the physiological relevance of these findings.

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Polyphenols from Caragana Species: An In Vitro Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: While the specific compound "Caraganaphenol A" remains to be characterized in the scientific literature, the genus Caragana is a rich source of various polyphenolic compounds, including flavonoids and stilbenoids, which have demonstrated significant anti-inflammatory properties in vitro. This technical guide provides a comprehensive overview of the current state of research on the anti-inflammatory effects of these compounds, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-inflammatory agents.

Quantitative Data on Anti-inflammatory Activity

The in vitro anti-inflammatory activity of various polyphenolic compounds and extracts from the Caragana genus has been quantified using several key assays. The following table summarizes the inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.

| Species | Compound/Extract | Cell Line | IC50 for NO Inhibition (μM) | Reference |

| Caragana acanthophylla | Compound 1 | RAW 264.7 | 23.91 - 64.14 (range for 9 compounds) | [1] |

| Caragana acanthophylla | Compound 2 | RAW 264.7 | 23.91 - 64.14 (range for 9 compounds) | [1] |

| Caragana acanthophylla | Compound 3 | RAW 264.7 | 23.91 - 64.14 (range for 9 compounds) | [1] |

| Caragana acanthophylla | Compound 4 | RAW 264.7 | 23.91 - 64.14 (range for 9 compounds) | [1] |

| Caragana acanthophylla | Compound 5 | RAW 264.7 | 23.91 - 64.14 (range for 9 compounds) | [1] |

| Caragana acanthophylla | Compound 6 | RAW 264.7 | 23.91 - 64.14 (range for 9 compounds) | [1] |

| Caragana acanthophylla | Compound 7 | RAW 264.7 | 23.91 - 64.14 (range for 9 compounds) | [1] |

| Caragana acanthophylla | Compound 8 | RAW 264.7 | 23.91 - 64.14 (range for 9 compounds) | [1] |

| Caragana acanthophylla | Compound 11 | RAW 264.7 | 23.91 - 64.14 (range for 9 compounds) | [1] |

| Caragana turfanensis | Caraganolide A | BV2 microglia | 1.01 ± 1.57 | [2] |

| Caragana turfanensis | 3',7,8-trihydroxy-4'-methoxyisoflavone | BV2 microglia | 6.87 ± 2.23 | [2] |

Experimental Protocols

The in vitro assessment of the anti-inflammatory properties of compounds from Caragana species typically involves a series of well-established experimental protocols. These are designed to model the inflammatory response in a controlled cellular environment and to quantify the inhibitory effects of the test substances.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, and microglial cell lines, like BV2, are commonly used models for in vitro inflammation studies.[1][2][3] These cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C. For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compounds for a specific duration before being stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS), to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The inhibitory effect on NO production is a primary indicator of anti-inflammatory activity. This is typically measured using the Griess assay.[1][2] After treating the cells with the test compounds and LPS, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. In the presence of nitrite (a stable product of NO), a chromophore is formed, which can be quantified by measuring the absorbance at a specific wavelength (usually around 540 nm) using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for Protein Expression

To investigate the molecular mechanisms underlying the anti-inflammatory effects, the expression levels of key inflammatory proteins are analyzed by Western blotting.[1][3] Cells are lysed after treatment, and the total protein concentration is determined. Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for target proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and components of signaling pathways like p-IκB, IκB, p-p38, p-JNK, and p-ERK.[1][3] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The levels of pro-inflammatory cytokines, such as TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β), in the cell culture supernatant are quantified using commercially available ELISA kits.[1] The supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest. After incubation and washing, a detection antibody, often biotinylated, is added, followed by an enzyme-linked secondary antibody (e.g., streptavidin-HRP). A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present. The reaction is stopped, and the absorbance is measured at a specific wavelength. The cytokine concentration is calculated based on a standard curve.

Signaling Pathways and Mechanisms of Action

Polyphenolic compounds from Caragana species exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[4]

Several studies have shown that compounds from Caragana species can inhibit the activation of the NF-κB pathway.[1][3][4] This is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[3]

The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade in the inflammatory process. It consists of three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases through phosphorylation leads to the activation of transcription factors, such as AP-1, which also play a role in the expression of pro-inflammatory genes.

Research indicates that polyphenols from Caragana can suppress the phosphorylation of p38 and JNK, but not necessarily ERK1/2, in LPS-stimulated macrophages.[3] This selective inhibition of MAPK signaling contributes to the overall anti-inflammatory effect.

Visualizations

Experimental Workflow for In Vitro Anti-inflammatory Screening

Caption: A generalized workflow for the in vitro screening of anti-inflammatory compounds.

Key Inflammatory Signaling Pathways Modulated by Caragana Polyphenols

Caption: Inhibition of NF-κB and MAPK pathways by Caragana polyphenols.

Conclusion

The polyphenolic constituents of the Caragana genus represent a promising source of novel anti-inflammatory agents. In vitro studies have consistently demonstrated their ability to inhibit the production of key inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines. The primary mechanisms of action involve the suppression of the NF-κB and MAPK signaling pathways. Further research is warranted to isolate and characterize more of these active compounds and to evaluate their therapeutic potential in more complex preclinical models of inflammatory diseases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations.

References

- 1. Anti-rheumatoid arthritis effects of Caragana acanthophylla Kom. on collagen-induced arthritis and the anti-inflammatory activity of polyphenols as main active components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural neuro-inflammatory inhibitors from Caragana turfanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition effect of Caragana sinica root extracts on Osteoarthritis through MAPKs, NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Caraganaphenol A: Unraveling a Potential New Bioactive Compound

Despite its commercial availability, a comprehensive scientific profile of Caraganaphenol A, including its structure, biological activities, and mechanisms of action, remains elusive in publicly accessible research literature. This technical review aims to synthesize the currently available information and provide a roadmap for future investigation into this potentially novel phenol.

While the compound "this compound" is listed by at least one chemical supplier, a thorough search of prominent scientific databases, including patent and conference proceeding repositories, has yielded no primary research articles detailing its isolation, characterization, or biological evaluation. This significant information gap prevents the construction of a detailed technical guide as requested. The Caragana genus, from which the name suggests this compound may originate, is a well-documented source of a diverse array of bioactive molecules, particularly flavonoids and stilbenoids. However, "this compound" is not among the characterized constituents in the reviewed literature.

The Enigma of Origin and Structure

The precise chemical structure of this compound is not publicly documented. Without this fundamental information, it is impossible to predict its physicochemical properties, potential biological targets, or biosynthetic pathways. The "-phenol A" suffix suggests it may be a phenolic compound, a broad class of molecules known for their antioxidant and other health-beneficial properties. The "Caragana-" prefix strongly implies its discovery from a plant belonging to the Caragana genus, a group of shrubs and small trees in the pea family, Fabaceae.

The Path Forward: A Call for Foundational Research

To unlock the potential of this compound for researchers, scientists, and drug development professionals, a series of foundational studies are required. The following experimental workflow outlines the necessary steps to fully characterize this compound.

Figure 1. Proposed experimental workflow for the characterization of this compound.

Hypothetical Signaling Pathway Exploration

Given that many phenolic compounds from the Caragana genus exhibit antioxidant and anti-inflammatory properties, a hypothetical signaling pathway that this compound might modulate is the Nrf2/ARE pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Figure 2. Hypothetical modulation of the Nrf2/ARE signaling pathway by this compound.

Conclusion

The current lack of scientific data on this compound presents a significant hurdle for the research community. The information provided here is intended to highlight this knowledge gap and to propose a structured approach for its investigation. The Caragana genus is a proven source of valuable natural products, and it is plausible that this compound could be a significant addition to this chemical family. We urge researchers in the field of natural product chemistry and drug discovery to pursue the foundational research necessary to elucidate the structure and biological functions of this enigmatic compound. The availability of such data would be invaluable for its potential development in therapeutic and other applications.

Caraganaphenol A: A Review of its Safety and Toxicological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Caraganaphenol A, a resveratrol tetramer, is a phenolic compound isolated from the roots of Caragana species, notably Caragana sinica.[1][2][3] While research has explored the pharmacological activities of extracts from this plant, comprehensive safety and toxicity data specifically for this compound remains limited. This technical guide synthesizes the available information, drawing from studies on Caragana sinica root extracts and related stilbenoids to provide an inferred safety profile for this compound. The focus is on presenting the existing, albeit sparse, data in a structured format to aid researchers and professionals in drug development.

Introduction

Stilbenoids, a class of polyphenolic compounds, have garnered significant interest for their diverse biological activities. This compound, an oligomeric stilbene, is a constituent of Caragana sinica root, a plant used in traditional medicine for conditions like arthritis and neuralgia.[1] As with any natural product with therapeutic potential, a thorough understanding of its safety and toxicity is paramount for further development. This document aims to collate and present the current state of knowledge regarding the safety profile of this compound.

Pharmacological Activities of Caragana sinica Root Extract and its Constituents

Kobophenol A, another major stilbenoid from Caragana sinica, has been studied more extensively. It has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway without showing cytotoxicity to macrophage cell lines at effective concentrations.[3] Additionally, (+)-α-viniferin, also present in the extract, has demonstrated acetylcholinesterase inhibitory activity.[4]

The primary pharmacological context in which this compound is mentioned is in relation to the anti-inflammatory and chondroprotective effects of Caragana sinica root extracts for the potential treatment of osteoarthritis.[1]

Inferred Safety and Toxicity Profile

Direct quantitative data on the safety and toxicity of this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), has not been reported in the reviewed literature. The safety assessment is therefore inferred from studies on extracts containing this compound.

Cytotoxicity Data

Studies on other compounds isolated from plants that also contain this compound provide some context on cytotoxicity. For instance, Xanthoangelol, a chalcone, has shown concentration-dependent reduction in the survival rates of human neuroblastoma (IMR-32) and leukemia (Jurkat) cells.[5] While not directly related to this compound, this highlights that constituents of medicinal plants can exhibit cytotoxic effects.

Genotoxicity and Other Endpoints

There is no available information on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.

Experimental Methodologies

Due to the absence of dedicated safety studies on this compound, this section outlines a general experimental workflow for assessing the safety and toxicity of a natural compound, which could be applied to this compound in future studies.

Signaling Pathways Modulated by Caragana sinica Root Extract

The anti-inflammatory effects of Caragana sinica root extract, which contains this compound, have been attributed to the modulation of the NF-κB and MAPK signaling pathways.[1]

Conclusion and Future Directions

The currently available data is insufficient to establish a comprehensive safety and toxicity profile for this compound. While the traditional use of Caragana sinica root and the anti-inflammatory properties of its extracts suggest potential therapeutic benefits with a degree of safety, dedicated toxicological studies on the isolated this compound are essential. Future research should focus on systematic in vitro and in vivo studies to determine key toxicological parameters, including cytotoxicity, genotoxicity, and acute and chronic toxicity. Such data is a prerequisite for any further consideration of this compound in a drug development pipeline. Researchers are advised to exercise caution and conduct thorough safety assessments before proceeding with further pharmacological investigations.

References

- 1. Inhibition effect of Caragana sinica root extracts on Osteoarthritis through MAPKs, NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oligomeric Stilbenes from Caragana chamlagu LAMARK Root [jstage.jst.go.jp]

- 3. Kobophenol A Isolated from Roots of Caragana sinica (Buc’hoz) Rehder Exhibits Anti-inflammatory Activity by Regulating NF-κB Nuclear Translocation in J774A.1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Xanthoangelol | CAS:62949-76-2 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]

A Technical Guide to Assessing the Stability of Novel Phenolic Compounds: A Hypothetical Case Study of Caraganaphenol A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available data on the specific light and temperature stability of Caraganaphenol A is not available. This guide, therefore, provides a comprehensive framework for assessing the stability of a novel phenolic compound, using this compound as a hypothetical subject. The experimental protocols and data presented are illustrative and based on established principles of pharmaceutical stability testing.

Introduction to Stability Testing

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. For novel compounds such as this compound, a stilbenoid derivative, understanding its susceptibility to environmental factors like light and temperature is paramount during early-stage drug development. This document outlines the fundamental principles and methodologies for evaluating the photostability and thermal degradation of a novel compound, in line with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]

Forced degradation or stress testing is a crucial component of the drug development process, providing insights into the intrinsic stability of a molecule.[4] It helps in identifying potential degradation products, understanding degradation pathways, and establishing a stability-indicating analytical method.

Photostability Assessment

Photostability testing evaluates the impact of light exposure on a compound. The ICH Q1B guideline provides a systematic approach to this assessment, which typically involves exposing the drug substance to a standardized light source.[1][2]

Experimental Protocol: Forced Photodegradation of this compound

Objective: To determine the intrinsic photostability of this compound and identify its photodegradation products.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a solid sample of this compound by spreading a thin layer of the powder in a petri dish.

-

"Dark" control samples, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation.

-

-

Light Exposure:

-

Place the samples in a photostability chamber equipped with a light source that provides a combination of visible and ultraviolet (UV) light.

-

The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.[1]

-

Samples should be exposed for a defined period, with aliquots withdrawn at specific time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

-

Analytical Method:

-

Develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be capable of separating this compound from its degradation products.

-

Chromatographic Conditions (Hypothetical):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength relevant to this compound's chromophore (e.g., 280 nm or 320 nm).

-

Column Temperature: 40 °C.[4]

-

-

-

Data Analysis:

-

Quantify the remaining percentage of this compound at each time point.

-

Calculate the pseudo-first-order degradation rate constant (k) by plotting the natural logarithm of the concentration against time.[5]

-

Identify and characterize any significant degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Hypothetical Photostability Data for this compound

Table 1: Photodegradation of this compound in Solution

| Exposure Time (hours) | Remaining this compound (%) | Appearance of Degradant 1 (%) | Appearance of Degradant 2 (%) |

| 0 | 100.0 | 0.0 | 0.0 |

| 2 | 92.5 | 4.8 | 2.7 |

| 4 | 85.3 | 9.1 | 5.6 |

| 8 | 71.0 | 18.2 | 10.8 |

| 12 | 58.2 | 26.5 | 15.3 |

| 24 | 34.1 | 45.7 | 20.2 |

Visualization of Photostability Testing Workflow

Caption: Workflow for Photostability Assessment.

Thermal Stability Assessment

Thermal stability studies are conducted to evaluate the effect of temperature on the drug substance. These studies are typically performed at elevated temperatures to accelerate degradation.

Experimental Protocol: Forced Thermal Degradation of this compound

Objective: To determine the intrinsic thermal stability of this compound and its degradation kinetics.

Methodology:

-

Sample Preparation:

-

Place solid this compound in vials.

-

Prepare a solution of this compound in a suitable solvent in sealed vials to prevent evaporation.

-

-

Temperature Conditions:

-

Expose the samples to a range of elevated temperatures in temperature-controlled ovens or stability chambers (e.g., 40°C, 60°C, 80°C).[6]

-

For accelerated stability studies, conditions such as 40°C / 75% RH are common.[6][7]

-

Withdraw samples at specified time points over an extended period (e.g., days or weeks).

-

-

Analytical Method:

-

Use the same validated stability-indicating HPLC method as described for the photostability studies.

-

-

Data Analysis:

-

Determine the degradation rate constants at each temperature.

-

Use the Arrhenius equation to evaluate the temperature dependence of the degradation rate and to estimate the shelf-life at typical storage conditions (e.g., 25°C). The Arrhenius plot is constructed by plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).[8]

-

Hypothetical Thermal Degradation Data for this compound

Table 2: Thermal Degradation of Solid this compound

| Temperature | Time (days) | Remaining this compound (%) | Degradation Rate Constant (k, day⁻¹) |

| 40°C | 7 | 99.1 | 0.0013 |

| 14 | 98.2 | ||

| 30 | 96.2 | ||

| 60°C | 7 | 95.8 | 0.0061 |

| 14 | 91.8 | ||

| 30 | 83.2 | ||

| 80°C | 7 | 88.4 | 0.0176 |

| 14 | 78.1 | ||

| 30 | 59.5 |

Visualization of Thermal Degradation Analysis

Caption: Data Analysis Pipeline for Thermal Stability.

Conclusion and Further Steps

This guide provides a foundational approach to assessing the stability of a novel phenolic compound like this compound. Based on the hypothetical data, this compound demonstrates significant susceptibility to both light and elevated temperatures, indicating that protective measures would be necessary during its formulation and storage.

Next Steps for Drug Development Professionals:

-

Formulation Development: Investigate the use of excipients that may enhance stability or formulate the drug in a solid dosage form which is often more stable than a solution.

-

Packaging: Select light-resistant packaging (e.g., amber vials or bottles) to mitigate photodegradation.

-

Storage Conditions: Based on the thermal stability data, recommend appropriate storage conditions (e.g., refrigeration) to ensure the product's integrity throughout its shelf-life.

By systematically applying these stability testing principles, researchers can build a comprehensive understanding of a new chemical entity's stability profile, a critical step in its journey from the laboratory to the clinic.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Current regulatory requirements and practical approaches for stability analysis of pharmaceutical products: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of bisphenol A during heat-activated peroxodisulfate treatment: kinetics, mechanism, and transformation products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Caraganaphenol A from Caragana sinica

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, synthesized protocol for the extraction and purification of Caraganaphenol A from the roots of Caragana sinica. While specific quantitative data for the yield and purity of this compound are not extensively available in the public domain, this document outlines a robust methodology based on established phytochemical techniques for isolating oligostilbenes from this plant species.

Introduction

Caragana sinica (Buc'hoz) Rehder, a member of the Fabaceae family, is a traditional medicinal plant with a history of use in treating various ailments, including arthritis and neuralgia. The roots of this plant are a rich source of bioactive compounds, including a variety of flavonoids and stilbenoids. Among these, this compound, an oligostilbene, is of significant interest for its potential pharmacological activities. Stilbenoids from Caragana sinica have demonstrated properties such as acetylcholinesterase inhibition and protein kinase C inhibition. This protocol details a multi-step process for the extraction, fractionation, and purification of this compound for further research and development.

Data Presentation

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Output | Yield (g) | Yield (%) |

| Ethanol Extraction | Dried C. sinica Root Powder | Crude Ethanol Extract | User Data | User Data |

| Solvent Partitioning | Crude Ethanol Extract | Ethyl Acetate Fraction | User Data | User Data |

| n-Butanol Fraction | User Data | User Data | ||

| Aqueous Fraction | User Data | User Data |

Table 2: Purity of this compound after Chromatographic Purification

| Purification Step | Fraction ID | Purity (%) by HPLC | Notes |

| Silica Gel Chromatography | User Data | User Data | |

| Sephadex LH-20 Chromatography | User Data | User Data | |

| Preparative HPLC | User Data | User Data | Final purified compound |

Experimental Protocols

This protocol is synthesized from established methods for the isolation of oligostilbenes and other phenolic compounds from Caragana sinica.

Plant Material Preparation

-

Collection and Identification: Collect fresh roots of Caragana sinica. Ensure proper botanical identification by a qualified taxonomist.

-

Cleaning and Drying: Thoroughly wash the roots with distilled water to remove soil and other debris. Air-dry the roots in a well-ventilated area, preferably in the shade, until they are brittle.

-

Pulverization: Grind the dried roots into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. Store the powder in an airtight container in a cool, dark, and dry place until extraction.

Extraction

-

Solvent Maceration: Macerate the dried root powder (e.g., 1 kg) in 70-95% ethanol (e.g., 10 L) at room temperature for 24-48 hours with occasional stirring.

-

Filtration: Filter the extract through cheesecloth or a suitable filter paper to separate the marc (solid residue) from the liquid extract.

-

Repeated Extraction: Repeat the extraction process with the marc two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

Fractionation

-

Suspension: Suspend the crude ethanol extract in distilled water (e.g., 1 L).

-

Liquid-Liquid Partitioning: Perform sequential liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity.

-

Extract three times with an equal volume of petroleum ether to remove non-polar compounds.

-

Subsequently, extract three times with an equal volume of ethyl acetate. This fraction is expected to be enriched with oligostilbenes, including this compound.[1]

-

Finally, extract three times with an equal volume of n-butanol.

-

-

Concentration of Fractions: Concentrate each solvent fraction (petroleum ether, ethyl acetate, and n-butanol) and the final aqueous fraction separately using a rotary evaporator. The ethyl acetate fraction is the primary candidate for further purification of this compound.

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 0:100) or hexane-ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 200 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization under UV light (254 nm and 366 nm).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating phenolic compounds based on molecular size.

-

Monitor the eluted fractions by TLC or HPLC.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to achieve high purity, use preparative HPLC on a C18 column.

-

The mobile phase can be a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

-

Lyophilize the purified fraction to obtain the pure compound.

-

Structure Elucidation

Confirm the identity and structure of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC).

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, extracts from Caragana sinica root have been shown to exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. These pathways are critical in the cellular response to inflammatory stimuli. The diagram below illustrates a generalized representation of these interconnected pathways.

Caption: Potential anti-inflammatory signaling pathways modulated by C. sinica compounds.

References

Application Notes and Protocols: Caraganaphenol A Antioxidant Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caraganaphenol A, a phenolic compound, holds potential as a natural antioxidant. This document provides detailed protocols for assessing its antioxidant capacity using two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. These methods are fundamental in the screening and characterization of novel antioxidant agents for applications in pharmaceuticals, nutraceuticals, and cosmetic industries.

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. The FRAP assay, conversely, evaluates the capacity of an antioxidant to reduce the ferric-2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPZ) to its ferrous form (Fe²⁺). Together, these assays provide a comprehensive overview of the radical scavenging and reducing capabilities of this compound.

General Mechanism of Antioxidant Action

Phenolic compounds like this compound primarily exert their antioxidant effects by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. This process stabilizes the free radical while the resulting antioxidant radical is typically less reactive due to the delocalization of the unpaired electron around the aromatic ring structure.[1]

Figure 1: General mechanism of free radical scavenging by a phenolic antioxidant.

DPPH Radical Scavenging Assay

Principle

The DPPH assay is a colorimetric method based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl.[2] In its radical form, DPPH has a deep purple color with a maximum absorbance around 517 nm.[2][3] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[2] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its scavenging capacity.[2]

Experimental Protocol

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectrophotometric grade)[2]

-

Ascorbic acid or Trolox (positive control)[2]

-

96-well microplate or spectrophotometer cuvettes

-

Adjustable micropipettes

-

Spectrophotometer or microplate reader capable of reading at 517 nm[2]

Reagent Preparation:

-

DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and protected from light, as DPPH is light-sensitive.[2][4]

-

This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid or Trolox in the same manner as the test sample.

Assay Procedure:

-

Reaction Setup: In a 96-well plate, add 100 µL of each concentration of this compound, the positive control, and methanol (as a blank) into separate wells.

-

Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to each well. Mix thoroughly.[5]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][6]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][5]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution with methanol (blank).

-

A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of this compound. A lower IC₅₀ value indicates a higher antioxidant activity.[6]

Illustrative Data

| Compound | IC₅₀ (µg/mL) |

| This compound | 45.8 ± 3.2 |

| Ascorbic Acid (Control) | 15.2 ± 1.5 |

Table 1: Illustrative DPPH radical scavenging activity of this compound compared to the standard antioxidant, ascorbic acid. Data are presented as mean ± standard deviation.

Experimental Workflow

Figure 2: Experimental workflow for the DPPH antioxidant assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] The assay utilizes a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH, antioxidants in the sample reduce the Fe³⁺-TPZ complex to the Fe²⁺-TPZ complex, which is an intense blue-colored product with a maximum absorbance at 593 nm.[7] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[8]

Experimental Protocol

Materials:

-

This compound

-

300 mM Acetate buffer (pH 3.6)

-

10 mM 2,4,6-Tripyridyl-s-triazine (TPTZ) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃·6H₂O)

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

Methanol

-

96-well microplate

-

Adjustable micropipettes

-

Spectrophotometer or microplate reader capable of reading at 593 nm[7]

Reagent Preparation:

-

FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9] Incubate the freshly prepared reagent at 37°C for 15-20 minutes before use.

-